molecular formula C16H19ClN8O3S B10834915 2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol

2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol

Cat. No.: B10834915
M. Wt: 438.9 g/mol
InChI Key: ZWBSJRQJKXXDKA-UHFFFAOYSA-N
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Description

“PMID27376512-Compound-Figure2aExample1” is a small molecular drug developed by GlaxoSmithKline Intellectual Property (No.2) Limited. This compound is primarily known for its potential therapeutic applications in treating various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27376512-Compound-Figure2aExample1” involves multiple steps, including the formation of key intermediates and final product purification. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: “PMID27376512-Compound-Figure2aExample1” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

“PMID27376512-Compound-Figure2aExample1” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID27376512-Compound-Figure2aExample1” involves its interaction with specific molecular targets, such as DNA [cytosine-5]-methyltransferase. This interaction leads to the inhibition of DNA methylation, which can result in the reactivation of tumor suppressor genes and inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison: “PMID27376512-Compound-Figure2aExample1” is unique in its specific molecular structure and mechanism of action. While similar compounds like azacitidine and decitabine also inhibit DNA methylation, “PMID27376512-Compound-Figure2aExample1” has distinct pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C16H19ClN8O3S

Molecular Weight

438.9 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C16H19ClN8O3S/c17-9-1-2-19-16(24-9)20-3-4-29-5-8-11(26)12(27)15(28-8)25-7-23-10-13(18)21-6-22-14(10)25/h1-2,6-8,11-12,15,26-27H,3-5H2,(H2,18,21,22)(H,19,20,24)

InChI Key

ZWBSJRQJKXXDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)NCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

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